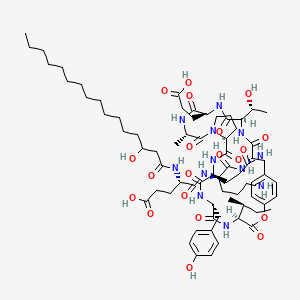

Plipastatin A1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Plipastatin A1 is a cyclic lipopeptide produced by certain Bacillus species, such as Bacillus amyloliquefaciens and Bacillus subtilis . It is known for its potent antifungal properties and is primarily used in the biocontrol of plant diseases . The compound is composed of a peptide ring linked to a fatty acid chain, which contributes to its amphiphilic nature and biological activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Plipastatin A1 is typically isolated from the fermentation broth of Bacillus species. The process involves solid-phase extraction followed by reversed-phase high-performance liquid chromatography . The structure of this compound is confirmed using tandem mass spectrometry, high-resolution electro-spray ionization mass spectrometry, and nuclear magnetic resonance analysis .

Industrial Production Methods

Industrial production of this compound involves the cultivation of Bacillus strains in optimized fermentation conditions. Genetic engineering techniques have been employed to enhance the yield of this compound by manipulating the biosynthetic pathways . For instance, the integration of strong constitutive promoters and the deletion of competing pathways have been shown to significantly increase production .

Analyse Des Réactions Chimiques

Types of Reactions

Plipastatin A1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or stability .

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired modifications .

Major Products

The major products formed from the chemical reactions of this compound include modified lipopeptides with enhanced antifungal activity or altered physicochemical properties .

Applications De Recherche Scientifique

Plipastatin A1 has a wide range of scientific research applications:

Mécanisme D'action

Plipastatin A1 exerts its antifungal effects by disrupting the cell membranes of target fungi . It binds to the phospholipids in the fungal cell membrane, leading to increased membrane permeability and cell lysis . The compound also interferes with the synthesis of essential cell wall components, further inhibiting fungal growth .

Comparaison Avec Des Composés Similaires

Similar Compounds

Plipastatin A1 is structurally and functionally similar to other cyclic lipopeptides such as surfactin, iturin, and fengycin . These compounds are also produced by Bacillus species and exhibit antimicrobial properties .

Uniqueness

What sets this compound apart from other similar compounds is its specific antifungal activity against a broad spectrum of plant pathogens . Additionally, its production can be significantly enhanced through genetic engineering, making it a more viable option for industrial applications .

Propriétés

Formule moléculaire |

C72H110N12O20 |

|---|---|

Poids moléculaire |

1463.7 g/mol |

Nom IUPAC |

(4S)-5-[[(2R)-5-amino-1-[[(4S,7R,10S,13S,19S,22S,25R,28S)-10-(3-amino-3-oxopropyl)-4-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-25-[(1R)-1-hydroxyethyl]-7-[(4-hydroxyphenyl)methyl]-19-methyl-3,6,9,12,18,21,24,27-octaoxo-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-(3-hydroxyhexadecanoylamino)-5-oxopentanoic acid |

InChI |

InChI=1S/C72H110N12O20/c1-6-8-9-10-11-12-13-14-15-16-17-20-48(87)41-58(89)76-51(32-35-59(90)91)65(96)77-50(21-18-37-73)64(95)80-55-40-46-25-29-49(30-26-46)104-72(103)61(42(3)7-2)82-67(98)54(39-45-23-27-47(86)28-24-45)81-66(97)52(31-34-57(74)88)78-69(100)56-22-19-38-84(56)71(102)43(4)75-63(94)53(33-36-60(92)93)79-70(101)62(44(5)85)83-68(55)99/h23-30,42-44,48,50-56,61-62,85-87H,6-22,31-41,73H2,1-5H3,(H2,74,88)(H,75,94)(H,76,89)(H,77,96)(H,78,100)(H,79,101)(H,80,95)(H,81,97)(H,82,98)(H,83,99)(H,90,91)(H,92,93)/t42-,43-,44+,48?,50+,51-,52-,53-,54+,55-,56-,61-,62+/m0/s1 |

Clé InChI |

CUOJDWBMJMRDHN-VNDYOLDHSA-N |

SMILES isomérique |

CCCCCCCCCCCCCC(CC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@H](CCCN)C(=O)N[C@H]1CC2=CC=C(C=C2)OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H]3CCCN3C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)[C@@H](C)O)CCC(=O)O)C)CCC(=O)N)CC4=CC=C(C=C4)O)[C@@H](C)CC)O |

SMILES canonique |

CCCCCCCCCCCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CCCN)C(=O)NC1CC2=CC=C(C=C2)OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CCC(=O)O)C)CCC(=O)N)CC4=CC=C(C=C4)O)C(C)CC)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2E)-2-methoxyimino-2-[2,3,4,5-tetradeuterio-6-[dideuterio-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate](/img/structure/B10860679.png)

![methyl (2Z)-2-methoxyimino-2-[2,3,4,5-tetradeuterio-6-[dideuterio-[(Z)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate](/img/structure/B10860695.png)

![[3-hydroxy-2-(hydroxymethyl)-2-[[(E)-octadec-9-enoyl]amino]propyl] (E)-octadec-9-enoate](/img/structure/B10860714.png)

![4-[[3-[3-(5-bromofuran-2-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one](/img/structure/B10860740.png)